Product packaging for Skp Inhibitor C16(Cat. No.:)

Skp Inhibitor C16

Cat. No.: B3671120
M. Wt: 431.8 g/mol
InChI Key: PROYNXVBTGKBIR-MFOYZWKCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Skp Inhibitor C16 is a high-purity small molecule compound offered for scientific research. It is designed to target and inhibit S-phase kinase-associated protein 2 (SKP2), an F-box protein component of the SCF (SKP1-CUL1-F-box protein) E3 ubiquitin ligase complex . The SKP2 protein is a recognized oncogene that plays a critical role in driving cell cycle progression by targeting key tumor suppressor proteins, such as p27, p21, and p57, for ubiquitin-mediated degradation . The degradation of p27, a cyclin-dependent kinase inhibitor, is a particularly well-characterized function of SKP2 and is essential for the G1 to S phase transition of the cell cycle . Consequently, SKP2 is frequently overexpressed in various human cancers, and its elevated levels are often correlated with poor prognosis, making it a compelling target for investigative therapeutics . Researchers can utilize this compound to probe the biological functions of SKP2 in cellular models. Its application is valuable in studies focusing on cell cycle regulation, oncogenesis, and the ubiquitin-proteasome system. By inhibiting SKP2, this compound can lead to the accumulation of its substrate proteins, resulting in cell cycle arrest and the suppression of tumor cell proliferation, as demonstrated in various cancer models . This makes this compound a crucial tool for validating SKP2 as a therapeutic target and for exploring novel anti-cancer strategies. This product is intended For Research Use Only and is not approved for human, diagnostic, or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H14ClNO6S B3671120 Skp Inhibitor C16

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-[(Z)-[3-[2-(4-chlorophenyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClNO6S/c21-14-5-3-13(4-6-14)16(23)10-22-19(26)17(29-20(22)27)9-12-1-7-15(8-2-12)28-11-18(24)25/h1-9H,10-11H2,(H,24,25)/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROYNXVBTGKBIR-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CC(=O)C3=CC=C(C=C3)Cl)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=O)S2)CC(=O)C3=CC=C(C=C3)Cl)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Molecular and Cellular Mechanisms of Action

Primary Target: Double-Stranded RNA-dependent Protein Kinase (PKR) Inhibition

C16's primary molecular target is the double-stranded RNA-dependent protein kinase (PKR), a crucial enzyme in the cellular response to viral infections and other stress signals.

C16 functions as an ATP-competitive inhibitor of PKR. frontiersin.org It directly binds to the ATP-binding site of the kinase, a mechanism that has been validated in biochemical assays. tebubio.comresearchgate.net This binding action effectively blocks the autophosphorylation of PKR, a critical step for its activation. tebubio.comcaymanchem.comadooq.com The inhibitory concentration (IC50) of C16 for PKR autophosphorylation has been reported to be in the range of 186-210 nM. tebubio.comcaymanchem.comadooq.com By preventing autophosphorylation, C16 hinders the subsequent activation of PKR's catalytic activity. pnas.org Studies have shown that while C16 prevents autophosphorylation, it does not inhibit the binding of dsRNA to PKR. pnas.orgbiorxiv.org

The inhibition of PKR by C16 has significant downstream effects on the PKR/eIF2α signaling pathway. nih.gov Activated PKR normally phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α). caymanchem.com This phosphorylation event leads to a general shutdown of protein synthesis, a cellular defense mechanism to impede viral replication. nih.gov

C16, by inhibiting PKR, prevents the phosphorylation of eIF2α. nih.govnih.gov This has been demonstrated in various cell and animal models where C16 treatment reduced the levels of phosphorylated eIF2α. caymanchem.comnih.gov Consequently, C16 can rescue the translation block induced by PKR activation. apexbt.com For instance, in doxorubicin-treated triple-negative breast cancer cells, C16 treatment reduced eIF2α phosphorylation and increased global protein translation. mdpi.com This specific action on the PKR/eIF2α pathway highlights C16's role in modulating protein synthesis under stress conditions.

The PKR/eIF2α pathway is a central component of the broader Integrated Stress Response (ISR), a network of signaling pathways that cells activate in response to various stressors like viral infection, amino acid deprivation, and endoplasmic reticulum (ER) stress. embopress.orgnih.gov The ISR converges on the phosphorylation of eIF2α by four known kinases: PKR, PERK, GCN2, and HRI. frontiersin.org

Interestingly, while C16 is a potent inhibitor of PKR, recent studies have revealed a more complex interaction with the ISR. At micromolar concentrations, C16 has been found to surprisingly activate another ISR kinase, GCN2. nih.govnih.govresearchgate.net This activation of GCN2 by C16 is proposed to occur through an allosteric mechanism that increases GCN2's affinity for ATP. nih.govresearchgate.net This finding is crucial for interpreting studies using C16, as its effects at higher concentrations may be a composite of PKR inhibition and GCN2 activation. nih.govresearchgate.net

Downstream Modulation of PKR/eIF2α Signaling Pathway

Broader Kinase Selectivity and Off-Target Activities

While C16 is primarily characterized as a PKR inhibitor, research has indicated that it possesses a broader kinase selectivity profile and can interact with other kinases, leading to off-target effects. researchgate.netnih.gov

Studies have demonstrated that C16 can inhibit the activity of several cyclin-dependent kinases (CDKs), including CDK1, CDK2, and CDK5. researchgate.netnih.gov This inhibitory action on CDKs, which are key regulators of the cell cycle, may contribute to some of the observed biological effects of C16, such as the suppression of cancer cell proliferation. researchgate.netnih.gov The neuroprotective effects of C16 have also been partly attributed to its inhibition of CDKs. nih.gov It is important to note that early-generation CDK inhibitors often suffered from a lack of specificity. elgenelim.com

In addition to CDKs, C16 has been shown to inhibit glycogen (B147801) synthase kinase 3 alpha and beta (GSK3α/β). nih.gov GSK3 is a multifunctional serine/threonine kinase involved in numerous cellular processes, including metabolism, cell signaling, and apoptosis. frontiersin.orgnih.gov The inhibition of GSK3α/β by C16 adds another layer to its pharmacological profile and may contribute to its observed biological activities. nih.gov

Fibroblast Growth Factor Receptor 2 (FGFR2) Inhibition

The chemical compound C16, primarily recognized as an inhibitor of protein kinase R (PKR), has demonstrated notable cross-activity against Fibroblast Growth Factor Receptor 2 (FGFR2). nih.gov In vitro kinase activity assays have revealed that C16 can significantly inhibit FGFR2. nih.gov Specifically, at a concentration of 1 µM, C16 was shown to achieve 95% inhibition of FGFR2. nih.gov Further quantitative analysis determined the half-maximal inhibitory concentration (IC50) of C16 against FGFR2 to be 31.8 nM. nih.gov This inhibitory action is significant when compared to its primary target, PKR, for which C16 has an IC50 of 141 nM. nih.gov The activity of C16 against FGFR2, but not significantly against FGFR3 (IC50 = 478 nM), was predicted by computational models based on the pocket similarities between these kinases and PKR. nih.gov This selective inhibition highlights the compound's potential to interact with multiple kinase families.

Table 1: Inhibitory Activity of C16 against various kinases

Kinase Target IC50 (nM) Percent Inhibition (at 1 µM)
FGFR2 31.8 nih.gov 95% nih.gov
PKR 141 nih.gov 85% nih.gov
FGFR3 478 nih.gov Not Reported
RET 33.8 nih.gov Not Reported

WDR5 (WIN site) Inhibition

A compound designated as C16 has been identified as a highly potent inhibitor of the WD repeat-containing protein 5 (WDR5) by targeting its WDR5-interaction (WIN) site. nih.govbiorxiv.org This C16 compound exhibits a picomolar binding affinity for WDR5 and demonstrates low nanomolar inhibition of the histone methyltransferase activity of MLL1, a key interaction partner of WDR5. nih.govbiorxiv.org The mechanism of action involves C16 binding to the WIN site on WDR5, which consequently displaces MLL1 from the WDR5 complex. nih.gov X-ray crystallography has confirmed the binding of C16 to the WDR5 WIN site. biorxiv.org In glioblastoma cancer stem cells, treatment with C16 not only displaced MLL1 from WDR5 but also allosterically reduced the interaction between WDR5 and RBBP5. nih.gov These findings establish C16 as a powerful chemical probe for studying the cellular functions of the WDR5/MLL1 axis. pnas.orgresearchgate.net

Reported SKP2 Inhibition and Implications for p27 Degradation

A compound referred to as C16 is part of a group of four small molecule inhibitors, known as SKPins, identified through in silico screening. imrpress.comresearchgate.net These compounds were specifically designed to target the binding interface for the cell cycle inhibitor p27 on the S-phase kinase-associated protein 2 (SKP2). researchgate.net SKP2 is the substrate recognition component of the SCF (SKP1-CUL1-F-box) E3 ubiquitin ligase complex, which mediates the ubiquitination and subsequent proteasomal degradation of p27. frontiersin.org By binding to the pocket on the Skp2-Cks1 complex where p27 would normally bind, C16 inhibits this interaction. researchgate.netresearchgate.net This disruption of the Skp2-p27 interaction selectively prevents the Skp2-mediated degradation of p27. researchgate.net As a direct consequence, the levels of p27 accumulate within the cell in a Skp2-dependent manner. researchgate.netresearchgate.net The accumulation of p27, a critical inhibitor of cyclin-dependent kinases, leads to cell cycle arrest in either the G1 or G2/M phase, depending on the cell type. imrpress.comresearchgate.net

Ret Proto-Oncogene Inhibition

In addition to its effects on PKR and FGFR2, the PKR inhibitor C16 has been shown to exert a moderate inhibitory effect on the Ret proto-oncogene, a receptor tyrosine kinase. nih.gov In vitro kinase assays have determined the IC50 value of C16 against Ret to be 33.8 nM. nih.govoup.com The Ret proto-oncogene is crucial for the normal development of the nervous system and tissues derived from the neural crest. genecards.org Activating mutations in the RET gene are associated with certain types of cancer, making it a target for inhibitor development. rcsb.org The inhibitory activity of C16 against Ret, although less potent than its effect on some other kinases, contributes to its profile as a multi-targeted kinase inhibitor. nih.gov

Regulation of Gene Expression and Protein Synthesis

Impact on NF-κB Activation and Inflammatory Gene Transcription

The compound C16 has been demonstrated to be a potent inhibitor of Nuclear Factor-kappa B (NF-κB) activation, a critical signaling pathway in mediating cellular inflammatory responses. nih.gov In studies using a mouse model of lipopolysaccharide (LPS)-induced acute kidney injury, C16 significantly prevented the activation of the NF-κB pathway. nih.gov Mechanistically, C16 was shown to decrease the phosphorylation of key upstream and downstream components of the pathway, including IKKα/β, the p65 subunit of NF-κB, and IκBα. nih.gov By inhibiting the phosphorylation of IκBα, C16 suppresses its degradation, thereby keeping NF-κB sequestered in the cytoplasm and preventing its translocation to the nucleus to initiate the transcription of inflammatory genes. nih.gov This inhibition of NF-κB activation leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov This anti-inflammatory effect is a key aspect of C16's biological activity. researchgate.net

Table 2: Effect of C16 on NF-κB Pathway Proteins

Protein Effect of C16 Treatment Outcome
phospho-IKKα/β Decreased nih.gov Inhibition of NF-κB activation cascade
phospho-p65 Decreased nih.govnih.gov Prevention of NF-κB nuclear translocation
phospho-IκBα Decreased nih.gov Inhibition of IκBα degradation
Total IκBα Degradation Suppressed nih.gov Sequestration of NF-κB in the cytoplasm

Role in Eukaryotic Initiation Factor 2 Alpha (eIF2α) Phosphorylation and Translational Blockade

As a specific inhibitor of Protein Kinase R (PKR), C16 is designed to interfere with a key cellular stress response pathway. ontosight.ai PKR is one of the four kinases that phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α). nih.gov This phosphorylation event typically leads to a global shutdown of protein synthesis, a state referred to as a translational blockade, as a defense mechanism against cellular stress, such as viral infection. ontosight.ai

The inhibitory effect of C16 on PKR is expected to reduce eIF2α phosphorylation, thereby restoring general protein synthesis. researchgate.net Indeed, studies have shown that in the context of doxorubicin-induced stress in breast cancer cells, C16 treatment reduced the phosphorylation of eIF2α that was mediated by PKR. mdpi.com This led to an increase in global protein translation. mdpi.com

Effects on mRNA Translation and Protein Levels (e.g., CUGBP1, p21)

The chemical compound Skp inhibitor C16 exerts significant influence over fundamental cellular processes, including the translation of messenger RNA (mRNA) and the regulation of specific protein levels. These effects are primarily linked to its activity as an inhibitor of both the Skp2-Cks1 interaction and the double-stranded RNA-dependent protein kinase (PKR).

This compound has been identified as a potent modulator of mRNA translation. As a selective, ATP-binding site-directed inhibitor of PKR, C16 can block the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α). sigmaaldrich.com The phosphorylation of eIF2α is a critical step in the integrated stress response (ISR), a cellular pathway that, when activated, leads to a general shutdown of protein synthesis. researchgate.net By inhibiting PKR, C16 can prevent this shutdown and thereby enhance mRNA translation.

Research has demonstrated that C16 treatment can non-linearly enhance the translation of unmodified mRNA in both mouse fibroblasts and dendritic cells. nih.gov This enhancement is potent enough to exceed the translation levels achieved with nucleoside-modified mRNA, a common strategy to improve mRNA stability and translation efficiency. nih.gov The continuous presence of C16 appears to be crucial for this potentiated and sustained translation enhancement. nih.gov However, the mechanism may be more complex, as some studies have reported that while C16 inhibits PKR, it may also activate GCN2, another eIF2α kinase, under certain conditions. researchgate.net

This compound has a notable effect on the steady-state levels of CUG triplet repeat-binding protein 1 (CUGBP1). CUGBP1 is an RNA-binding protein involved in regulating alternative splicing and mRNA translation, and its upregulation is a key feature in the pathology of Myotonic Dystrophy type 1 (DM1). nih.govnih.gov

In studies using human myoblasts derived from DM1 patients, treatment with C16 resulted in a dose-dependent downregulation of CUGBP1 protein expression. nih.gov This effect was observed to be more potent compared to other similar kinase inhibitors. nih.gov The reduction in CUGBP1 levels is a significant outcome, as elevated levels of this protein contribute to the aberrant alternative splicing and other molecular defects seen in DM1. nih.govnih.gov The table below summarizes the observed effects of C16 on CUGBP1 in DM1 cells.

Table 1: Effect of this compound on CUGBP1 Protein Levels

Cell Type Condition Treatment Observed Effect on CUGBP1 Reference
Human DM1 Myoblasts Myotonic Dystrophy Type 1 This compound Dose-dependent reduction in protein levels. nih.gov

The compound C16, through its inhibition of the SCF-Skp2 E3 ubiquitin ligase complex, leads to an increase in the protein levels of the cyclin-dependent kinase (CDK) inhibitor p21 (also known as p21Cip1). google.comnih.govresearchgate.net The Skp2 complex targets p21 for ubiquitylation and subsequent degradation by the proteasome. google.comthno.org By inhibiting the interaction between Skp2/Cks1 and its substrates, C16 prevents this degradation. researchgate.netportlandpress.com

Research has shown that treatment of various cancer cell lines with C16 results in the accumulation of p21 protein. google.comnih.gov For instance, in 501 Mel melanoma cells, treatment with C16 led to a discernible increase in the steady-state levels of p21, while the levels of Skp1 and Skp2 themselves remained unchanged. google.com Similarly, in ECC-1 endometrial cancer cells, C16 was shown to increase p27, a closely related CDK inhibitor also targeted by Skp2, in both the nucleus and the cytoplasm, an effect also noted for p21. nih.gov This stabilization of p21 is a key mechanism by which C16 can induce cell cycle arrest. researchgate.net

Table 2: Effect of this compound on p21 Protein Levels

Cell Type Condition Treatment Observed Effect on p21 Reference
501 Mel Melanoma Cells Cancer 10 µM this compound Increased steady-state protein levels. google.com
General (Mechanism) Cancer This compound Blocks Skp2-mediated degradation, leading to protein accumulation. nih.govresearchgate.net

Table 3: Mentioned Compounds

Compound Name
This compound
CUGBP1
p21 (p21Cip1)
Cks1
eIF2α
GCN2
p27 (p27kip1)
Skp1
Skp2
C1
C2
C5
C20
C51
lactacystin
MG-132
MLN-4924

Iii. Preclinical Therapeutic Potential and Disease Models

Neuroprotection and Neurological Disorders

C16 has emerged as a promising neuroprotective agent, showing efficacy in models of acute brain injury and neurodegenerative conditions. Its beneficial effects are largely attributed to its ability to mitigate neuronal cell death and neuroinflammatory processes.

Attenuation of Neuronal Loss and Apoptosis in Excitotoxic Models

Excitotoxicity, a pathological process involving the overactivation of glutamate (B1630785) receptors, leads to neuronal damage and death and is a key component of various neurological disorders. In an acute excitotoxic rat model induced by quinolinic acid (QA), a potent NMDA receptor agonist, treatment with C16 has shown significant neuroprotective effects. nih.gov

Specifically, administration of C16 at a dose of 600μg/kg resulted in a 47% decrease in neuronal loss compared to vehicle-treated animals. nih.gov This preservation of neuronal integrity was accompanied by a 37% reduction in the number of neurons positive for cleaved caspase-3, an executive enzyme in the apoptotic cascade. nih.gov These findings indicate that C16 can effectively rescue neurons from excitotoxic insult by inhibiting the apoptotic cell death pathway. The protective effects of C16 against neuronal cell death have also been observed in primary neuronal cultures where it was shown to unlock the translation blockade induced by the double-stranded RNA-dependent protein kinase (PKR), a key regulator of apoptosis. medchemexpress.com

Further studies in SH-SY5Y neuroblastoma cells demonstrated that C16 at concentrations ranging from 1 to 1000 nM prevents the activation of caspase-3 induced by amyloid-beta (Aβ). medchemexpress.com It also confers protection against neuronal cell death induced by endoplasmic reticulum stress. medchemexpress.com

Table 1: Effect of C16 on Neuronal Loss and Apoptosis in an Excitotoxic Rat Model

ParameterEffect of C16 TreatmentReference
Neuronal Loss47% decrease nih.gov
Cleaved Caspase-3 Positive Neurons37% decrease nih.gov

Prevention of Neuroinflammation and Cytokine Production (IL-1β, IL-6, TNF-α)

Neuroinflammation is a critical contributor to the pathogenesis of various neurological disorders. C16 has demonstrated potent anti-inflammatory effects by modulating the production of key pro-inflammatory cytokines. In the same acute excitotoxic rat model mentioned previously, C16 treatment significantly inhibited the inflammatory response. nih.gov A robust increase in interleukin-1β (IL-1β) levels in the contralateral striatum of QA-injected rats was almost completely prevented by C16, showing a 97% inhibition. nih.govmedchemexpress.com

In primary murine mixed co-cultures of neurons, astrocytes, and microglia, inhibition of the double-stranded RNA-dependent protein kinase (PKR) by C16 was shown to prevent the Aβ42-induced activation of the NF-κB signaling pathway. nih.gov This, in turn, led to a strong decrease in the production and release of tumor necrosis factor-alpha (TNF-α) and IL-1β. nih.gov The role of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α in neuroinflammation is well-established, with studies showing their release from activated microglia and astrocytes in response to stimuli like Aβ aggregates. researchgate.netfrontiersin.orgfrontiersin.org

Table 2: Effect of C16 on Pro-inflammatory Cytokine Production

CytokineModel SystemEffect of C16 TreatmentReference
IL-1βExcitotoxic Rat Model97% inhibition of contralateral increase nih.govmedchemexpress.com
TNF-αPrimary Murine Mixed Co-culturesStrongly decreased production and release nih.gov
IL-1βPrimary Murine Mixed Co-culturesStrongly decreased production and release nih.gov

Impact on Beta-Amyloid Peptide-Induced Inflammatory Processes in Neuronal Cultures

Alzheimer's disease pathology is closely linked to the accumulation of beta-amyloid (Aβ) peptides, which trigger neuroinflammatory responses and neuronal damage. frontiersin.orgsemanticscholar.org C16 has shown promise in mitigating these Aβ-induced inflammatory processes. In primary murine mixed co-cultures, which include neurons, astrocytes, and microglia, C16 was found to prevent the inflammatory cascade initiated by Aβ42. nih.gov

By inhibiting PKR, C16 prevented the activation of IκB and NF-κB, key signaling molecules in the inflammatory pathway. nih.gov This led to a significant reduction in the production and release of the pro-inflammatory cytokines TNF-α and IL-1β, and ultimately limited apoptosis. nih.gov Scanning electron microscopy revealed that C16 treatment helped preserve the integrity of neuronal networks that were otherwise disrupted by Aβ42. nih.gov These findings highlight the potential of C16 to counteract the neurotoxic effects of Aβ by targeting the associated neuroinflammatory response.

Application in Hypoxia-Ischemia Brain Damage Models

Hypoxia-ischemia (HI), a condition of reduced oxygen and blood flow to the brain, is a major cause of brain damage, particularly in neonates. nih.gov C16 has been investigated for its neuroprotective potential in a neonatal rat model of HI. nih.gov

Following HI, there was a dramatic increase in the autophosphorylation of PKR, which was significantly reduced by the administration of C16. nih.gov Treatment with C16 post-insult led to a reduction in the infarct volume and the ratio of apoptotic cells. nih.gov The protective effects of C16 were associated with a decrease in the mRNA expression of the pro-inflammatory cytokines IL-1β, IL-6, and TNF-α, which was partly mediated through the inhibition of NF-κB activation. nih.gov These results suggest that C16 can protect the immature brain from HI-induced damage by modulating neuroinflammation. nih.gov

Table 3: Neuroprotective Effects of C16 in Neonatal Hypoxia-Ischemia Brain Damage Model

ParameterEffect of C16 TreatmentReference
PKR AutophosphorylationReduced nih.gov
Infarct VolumeReduced nih.gov
Apoptosis RatioReduced nih.gov
Pro-inflammatory Cytokine mRNA (IL-1β, IL-6, TNF-α)Reduced nih.gov

Modulation of Myotonic Dystrophy Type 1 Molecular Features

Myotonic Dystrophy Type 1 (DM1) is the most prevalent form of adult-onset muscular dystrophy, characterized by muscle weakness and wasting, myotonia, and cataracts. frontiersin.orgarrowheadpharma.com The disease is caused by the expansion of a CTG trinucleotide repeat in the DMPK gene, leading to the formation of toxic RNA foci that sequester essential proteins like Muscleblind-like 1 (MBNL1). frontiersin.orgplos.org

The imidazolo-oxindole inhibitor C16 has been identified as a compound with the potential to alleviate the molecular hallmarks of DM1. frontiersin.orgnih.gov In cultured human myoblasts and fibroblasts from DM1 patients, treatment with C16 led to a reduction in the size and number of the toxic CUG repeat RNA foci. nih.gov This was accompanied by a redistribution of the sequestered MBNL1 protein and a decrease in the steady-state levels of CUGBP1, another protein implicated in DM1 pathology. frontiersin.orgnih.gov

Crucially, these molecular changes resulted in the correction of aberrant alternative splicing of several pre-mRNAs that are dependent on MBNL1 and CUGBP1, shifting the splicing patterns towards those observed in healthy cells. frontiersin.orgnih.gov While initially identified as a PKR inhibitor, the neuroprotective effects of C16 have been observed in systems lacking PKR, suggesting it may act on other kinases as well, including certain cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinases (GSKs). nih.gov

Cancer Research

The S-phase kinase-associated protein 2 (Skp2) is an E3 ubiquitin ligase that plays a critical role in cell cycle progression by targeting tumor suppressor proteins, such as p27, for degradation. imrpress.comfrontiersin.org Overexpression of Skp2 is a common feature in many human cancers and is often associated with a poor prognosis. imrpress.comfrontiersin.org This makes Skp2 an attractive target for cancer therapy.

Through in silico virtual ligand screening, a number of compounds, including C16, were identified as inhibitors of the Skp2-p27 interaction. imrpress.com These compounds were shown to inhibit the binding between Skp2 and p27, leading to cell cycle arrest in the G1 and G2/M phases in various cancer cell lines. imrpress.com The concentration required to achieve these effects was in the range of 5-10 μM. imrpress.com

In endometrial carcinoma cells, Skp2 inhibitors, including C16, were found to increase the levels of nuclear p27. oup.com By preventing the degradation of p27, these inhibitors block the phosphorylation of the retinoblastoma protein (pRB) and induce a G1 phase block in the cell cycle. oup.com Furthermore, Skp2 inhibitors have been shown to induce p27 accumulation in a Skp2-dependent manner in metastatic melanoma cell lines, leading to cell-type specific blocks in the G1 or G2/M phases of the cell cycle. google.com The development of specific Skp2 inhibitors represents a promising strategy for the treatment of cancers that are dependent on the Skp2-p27 axis. google.com

Inhibition of Cancer Cell Proliferation and Tumor Growth

C16 has demonstrated the ability to suppress the proliferation of various cancer cells. Studies show that C16, along with other similar Skp2 inhibitors like C1, C2, and C20, can effectively inhibit cancer cell growth. imrpress.comthno.org This effect is largely attributed to its role in disrupting the Skp2-p27 protein-protein interface, which prevents the degradation of the tumor suppressor p27. google.comresearchgate.net The subsequent accumulation of p27 halts cell cycle progression and inhibits proliferation. researchgate.netoup.com In models of endometrial cancer, Skp2 inhibitors, including C16, were shown to inhibit cell proliferation with an IC₅₀ value of 14.3μM. oup.com Furthermore, in colorectal cancer (CRC) cell lines, C16 has been shown to suppress cell proliferation. researcher.life Its efficacy extends to hepatocellular carcinoma (HCC) cells, where it suppresses proliferation in a dose-dependent manner. selleckchem.com

Interactive Table: Effect of C16 on Cancer Cell Proliferation

Cancer TypeCell Line(s)Observed EffectReference(s)
Endometrial CarcinomaECC-1Inhibition of cell proliferation (IC₅₀: 14.3μM) oup.com
Colorectal CancerCRC cell linesSuppression of cell proliferation researcher.life
Hepatocellular CarcinomaHuh7Dose-dependent suppression of proliferation selleckchem.com
Metastatic Melanoma501 MelInducement of cell cycle arrest google.com

Cell Cycle Regulation and G1 Arrest (via p21 upregulation)

The primary mechanism by which C16 inhibits cancer cell growth is through the regulation of the cell cycle. Multiple studies have confirmed that C16 induces cell cycle arrest, predominantly in the G1 phase. imrpress.comoup.com This G1 block prevents cells from entering the S phase, where DNA replication occurs. imrpress.com

The induction of G1 arrest by C16 appears to be mediated by at least two distinct but complementary pathways, reflecting its dual inhibitory function:

Skp2-p27 Pathway : As an inhibitor of the SCF-Skp2 E3 ligase, C16 prevents the recognition and subsequent degradation of the cyclin-dependent kinase (CDK) inhibitor p27. imrpress.comgoogle.comresearchgate.net The resulting accumulation of p27 protein leads to the inhibition of cyclin E/Cdk2 complexes, which are essential for the G1/S transition, thereby causing cells to arrest in the G1 phase. oup.comnih.gov

PKR-p21 Pathway : In colorectal cancer cells, C16's inhibitory effect on PKR leads to a significant increase in both the mRNA and protein expression of another CDK inhibitor, p21. researcher.life This upregulation of p21 is a key factor in causing G1 arrest and suppressing cell proliferation in this cancer type. researcher.life

These findings establish that C16 disrupts cell cycle progression by stabilizing critical tumor-suppressing proteins like p27 and p21. google.comresearcher.life

Antitumor Effects in Specific Cancer Types (e.g., Colorectal Carcinoma, Hepatocellular Carcinoma, Glioblastoma)

The antitumor potential of C16 has been investigated in several specific cancer models.

Colorectal Carcinoma (CRC) : C16 demonstrates a clear antitumor effect in CRC. researcher.life Research has shown it suppresses the proliferation of CRC cells by inducing G1 cell cycle arrest. researcher.life This effect is specifically linked to its function as a PKR inhibitor, which leads to the upregulation of the p21 protein. researcher.life The overexpression of Skp2 is also correlated with carcinogenesis and prognosis in colorectal tumors, suggesting that targeting this pathway is a viable therapeutic strategy. thno.org

Hepatocellular Carcinoma (HCC) : In studies using the Huh7 HCC cell line, C16 was found to suppress cell proliferation in a dose-dependent manner. selleckchem.com Beyond inhibiting growth, it also significantly reduced the transcript levels of multiple growth factors associated with angiogenesis, indicating a multi-faceted antitumor effect in liver cancer. selleckchem.com Skp2 upregulation has been noted in hepatocellular carcinoma, reinforcing the rationale for its inhibition. thno.org

Glioblastoma : While direct studies of C16 in glioblastoma are limited, the role of its target, Skp2, is well-documented in this cancer. Skp2 is implicated in glioblastoma progression, and its depletion has been shown to inhibit cancer progression by promoting cellular senescence. nih.govresearchgate.net This suggests that Skp2 inhibitors like C16 could have therapeutic potential for treating glioblastoma. imrpress.com

Suppression of Angiogenesis and Related Growth Factors

C16 has demonstrated significant anti-angiogenic properties, primarily through the downregulation of key growth factors that promote the formation of new blood vessels. selleckchem.com In hepatocellular carcinoma cells, treatment with C16 resulted in a significant decrease in the mRNA levels of several critical angiogenesis-related growth factors. selleckchem.com This suggests that C16 can block tumor growth not only by directly inhibiting cell proliferation but also by cutting off the tumor's blood supply. selleckchem.com The Skp2 pathway itself has been shown to govern angiogenesis, partly by facilitating the expression of Vascular Endothelial Growth Factor (VEGF). nih.gov

Interactive Table: Angiogenesis-Related Growth Factors Suppressed by C16

Growth FactorAbbreviationReference
Vascular Endothelial Growth Factor-AVEGF-A selleckchem.com
Vascular Endothelial Growth Factor-BVEGF-B selleckchem.com
Platelet-Derived Growth Factor-APDGF-A selleckchem.com
Platelet-Derived Growth Factor-BPDGF-B selleckchem.com
Fibroblast Growth Factor-2FGF-2 selleckchem.com
Epidermal Growth FactorEGF selleckchem.com
Hepatocyte Growth FactorHGF selleckchem.com

Potential in RB-deficient and Drug-Resistant Cancers

A particularly promising application for Skp2 inhibitors like C16 is in the treatment of cancers that have lost the retinoblastoma (RB1) tumor suppressor gene. nih.govmdpi.com The RB1 protein normally controls Skp2 activity; therefore, in RB1-deficient tumors, Skp2 activity is unrestrained, leading to excessive degradation of p27 and uncontrolled cell proliferation. nih.govmdpi.com This makes Skp2 a critical and targetable vulnerability in these otherwise difficult-to-treat cancers. nih.gov Targeting Skp2 is therefore considered an excellent strategy for tumors with mutated RB1. imrpress.comnih.gov

Furthermore, Skp2 inhibitors show potential for overcoming therapeutic resistance. researchgate.netfrontiersin.org Overexpression of Skp2 has been implicated in resistance to various chemotherapies. nih.govfrontiersin.org Studies suggest that Skp2 inhibitors may be effective in resensitizing drug-resistant cancers to treatment, highlighting their potential use in combination therapies. researchgate.netnih.gov

Inflammatory and Immune System Modulation

Suppression of NLRP3 Inflammasome Pathway and Pyroptosis

Beyond its anticancer effects, C16 acts as a potent modulator of the innate immune system through its inhibition of PKR. researchgate.net This activity allows it to suppress the NLRP3 inflammasome pathway, a key driver of inflammation and a form of inflammatory programmed cell death known as pyroptosis. researchgate.netresearchgate.net In a model of acute kidney injury, C16 effectively inhibited the elevation of proinflammatory cytokines and chemokines. researchgate.net It significantly suppressed pyroptosis, as evidenced by decreased renal levels of key pathway components including apoptosis-associated speck-like protein (ASC), NLRP3, caspase-1, and the inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). researchgate.net This suggests that C16's anti-inflammatory effects are at least partly mediated through the modulation of this pyroptosis signaling pathway. researchgate.net

Attenuation of Sepsis-Induced Acute Kidney Injury

Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, often leading to acute kidney injury (AKI), a condition with high mortality rates. nih.govbinasss.sa.cr Recent preclinical studies have explored the role of protein kinase R (PKR) and its inhibitor, C16, in mitigating sepsis-induced AKI. nih.gov

In a mouse model of lipopolysaccharide (LPS)-induced AKI, which mimics clinical sepsis, administration of C16 demonstrated a significant protective effect on renal function and structure. nih.gov Key findings from this research include:

Improved Renal Function and Histology: Treatment with C16 led to a notable improvement in kidney function and ameliorated the histopathological damage caused by LPS. The typical signs of AKI, such as tubular swelling, dilatation, necrosis, and inflammatory cell infiltration, were markedly reduced in the C16-treated group compared to the vehicle-treated group. nih.gov

Reduction of Proinflammatory Cytokines: C16 effectively suppressed the LPS-induced elevation of proinflammatory cytokines and chemokines in the kidneys. This anti-inflammatory effect is crucial as the "cytokine storm" is a major contributor to organ damage in sepsis. nih.govnih.gov

Inhibition of NF-κB and Pyroptosis Signaling: The protective mechanism of C16 involves the modulation of key inflammatory pathways. The study revealed that C16 prevented the activation of NF-κB and inhibited the PKR/eIF2α signaling pathway. nih.gov Furthermore, C16 significantly suppressed pyroptosis, a form of inflammatory cell death, as evidenced by decreased levels of NLRP3, caspase-1, and interleukins IL-1β and IL-18. nih.gov

These findings suggest that the inhibition of PKR by C16 can alleviate sepsis-induced renal inflammation and injury, highlighting PKR as a potential therapeutic target for AKI. nih.gov

Table 1: Effects of C16 on Sepsis-Induced Acute Kidney Injury in a Mouse Model

Finding Observation in C16-Treated Group Reference
Renal Histology Reduced tubular swelling, dilatation, and necrosis nih.gov
Inflammatory Response Decreased levels of proinflammatory cytokines and chemokines nih.gov
Signaling Pathways Inhibition of NF-κB activation and the PKR/eIF2α pathway nih.gov
Pyroptosis Decreased levels of NLRP3, caspase-1, IL-1β, and IL-18 nih.gov

Promotion of Wound Healing in Diabetic Models

Chronic, non-healing wounds are a significant complication of diabetes. atozorthotics.com.au Research has indicated that inhibiting certain enzymes can accelerate the healing process. Specifically, studies have focused on the role of protein kinase R (PKR) and the therapeutic potential of its inhibitor, C16, in diabetic wound healing. dovepress.com

In preclinical studies using diabetic mouse models, the topical application of a C16 hydrogel has shown promising results:

Accelerated Wound Closure: Treatment with C16 led to faster wound healing compared to controls. dovepress.com

Reduced Inflammation and Enhanced Angiogenesis: The inhibitor decreased the levels of phosphorylated PKR (p-PKR) and phosphorylated eukaryotic initiation factor 2 alpha (p-eIF2α), which are involved in the inflammatory response. dovepress.com This was accompanied by enhanced angiogenesis (the formation of new blood vessels) and reduced accumulation of inflammatory cells at the wound site. dovepress.com

Inhibition of Pyroptosis: C16 was found to regulate pyroptosis by inhibiting the expression of NALP3, a key component of the inflammasome. dovepress.com

Improved Wound Strength: The healed wounds in the C16-treated group exhibited improved strength. dovepress.com

These findings suggest that selective inhibition of PKR by C16 can promote the healing of diabetic wounds by modulating inflammation and pyroptosis. dovepress.com

Table 2: Effects of C16 on Diabetic Wound Healing in a Mouse Model

Finding Observation in C16-Treated Group Reference
Wound Healing Rate Accelerated wound closure dovepress.com
Molecular Markers Decreased levels of p-PKR and p-eIF2α dovepress.com
Cellular Processes Enhanced angiogenesis, decreased inflammatory cell accumulation dovepress.com
Inflammatory Pathway Inhibition of NALP3 expression dovepress.com
Wound Quality Improved wound strength dovepress.com

Antiviral Applications

The Skp2 inhibitor C16 has also been implicated in antiviral research, primarily through its effects on viral replication and the host's innate immune response.

Inhibition of Viral Replication

While direct inhibition of Skp2 by compounds like C16 primarily targets the degradation of cell cycle proteins like p27, this mechanism can indirectly impact viral replication. researchgate.net By inducing cell cycle arrest, Skp2 inhibitors can create a cellular environment that is less conducive to the replication of certain viruses that rely on the host's cell cycle machinery.

More directly, research on the kinase inhibitor C16 has shown its ability to influence viral replication, particularly in the context of flaviviruses. In studies involving insect-specific flaviviruses (ISFs) like Binjari virus (BinJV), C16 was used to probe the antiviral mechanisms in mammalian cells. mdpi.com It was found that treatment with C16 could rescue the replication of certain viruses that are normally restricted by the zinc-finger antiviral protein (ZAP). mdpi.com This suggests that C16 can modulate cellular pathways that are critical for controlling viral replication.

Modulation of Innate Antiviral Signaling

The innate immune system is the first line of defense against viral infections. C16 has been shown to modulate key components of this system.

Interaction with ZAP-mediated Antiviral Response: The zinc-finger antiviral protein (ZAP) is a host protein that can inhibit the replication of certain viruses by binding to their RNA. mdpi.com The antiviral activity of ZAP can be influenced by cellular kinases. Studies have shown that the kinase inhibitor C16 can reduce the antiviral function of ZAP, thereby allowing for the replication of otherwise restricted viruses like BinJV in human cells. mdpi.com This indicates that C16 can interfere with the signaling pathways that regulate ZAP's antiviral activity.

PKR and Innate Immunity: Protein kinase R (PKR) is a crucial sensor of viral double-stranded RNA and a key player in the innate immune response. elifesciences.org Upon activation, PKR phosphorylates eIF2α, leading to a shutdown of protein synthesis and the induction of an antiviral state. Some viruses have evolved mechanisms to evade PKR. elifesciences.org The inhibitor C16, by targeting PKR, can modulate these intricate virus-host interactions. nih.gov While this can sometimes lead to increased viral replication in experimental settings by overcoming a key antiviral defense, it also underscores the central role of the PKR pathway in innate immunity and as a target for therapeutic modulation. nih.govmdpi.com

Iv. Research Methodologies and Experimental Approaches

In Vivo Preclinical Animal Models

To evaluate the therapeutic potential of Skp2 inhibition in a living organism, researchers utilize in vivo preclinical animal models, primarily mouse models. Xenograft models are commonly used, where human cancer cells are implanted into immunodeficient mice, which then form tumors. dovepress.comnih.govnih.gov These models allow for the assessment of an inhibitor's ability to suppress tumor growth in vivo. Studies on Skp2 inhibitors have demonstrated their efficacy in suppressing the growth of human uveal melanoma and prostate cancer xenografts. dovepress.comnih.govimrpress.com

In addition to xenografts, other specialized models are used. For instance, to study the effect of Skp2 inhibitors on estrogen-induced endometrial cancer, ovariectomized, estrogen-primed mice have been used. oup.comresearchgate.netoup.com In these models, administration of Skp2 inhibitors led to an increase in nuclear p27 levels and a reduction in the proliferation of endometrial epithelial cells. oup.comresearchgate.net These in vivo studies are crucial for validating the findings from in vitro experiments and providing a rationale for further clinical development. vibiosphen.com

Histopathological and Immunofluorescent Assessment of Tissues

Computational and Structural Biology Approaches

Computational methods were instrumental in the initial identification of C16 and continue to be used to understand its selectivity and binding interactions.

While C16 was identified as an inhibitor of the Skp2-p27 protein-protein interaction, it is also widely known as an inhibitor of Protein Kinase R (PKR). wikipedia.orgnih.gov This dual activity has prompted investigations into its kinase selectivity. Studies have noted that C16 has a "poor selectivity profile," which can complicate the interpretation of its biological effects. nih.gov

A computational and experimental kinase profiling study provided specific data on its off-target activities. oup.com It confirmed that C16 inhibits its primary kinase target, PKR, but also potently inhibits Fibroblast Growth Factor Receptor 2 (FGFR2). oup.com This cross-activity was unexpected and highlights the importance of broad selectivity screening. oup.com

Kinase TargetIC₅₀ ValueActivity NotesReference
PKR141 nMPrimary intended kinase target. oup.com
FGFR231.8 nMPotent off-target inhibition, stronger than on PKR. oup.com
RET33.8 nMModerate off-target inhibition. oup.com

C16 was one of four compounds (along with C1, C2, and C20) identified from a library of 315,000 molecules through an in silico Virtual Ligand Screening. nih.gov This computational approach targeted the molecular surface pocket at the interface between Skp2 and its accessory protein, Cks1. nih.gov This pocket is responsible for binding the tumor suppressor p27, and inhibitors designed to fit into this site are intended to physically block the Skp2-p27 interaction. nih.govmdpi.com

Molecular docking models suggest that C16 binds to a pocket jointly formed by Skp2 and Cks1. thno.org This interface is critical for recognizing the phosphorylated threonine (Thr187) and a key glutamate (B1630785) (Glu185) residue on p27. portlandpress.comresearchgate.net By occupying this binding site, C16 is predicted to disrupt these key contacts, thereby preventing the ubiquitination and subsequent degradation of p27. researchgate.net

The computational docking studies that led to the discovery of C16 were made possible by the pre-existing crystal structure of the Skp1-Skp2-Cks1 complex bound to a p27 phosphopeptide. nih.govportlandpress.com However, a review of the scientific literature indicates that an X-ray co-crystal structure of C16 itself bound to Skp2, Cks1, or PKR has not been reported. sci-hub.se The generation of such a structure would be invaluable for definitively confirming its binding mode and for guiding the rational design of more potent and selective analogs. There is no reported research linking C16 to the WD40-repeat-containing protein WDR5.

V. Future Research Directions and Unaddressed Questions

Comprehensive Kinome-Wide Selectivity Profiling

A significant unanswered question regarding Skp2 Inhibitor C16 is its specificity across the entire human kinome. While identified as an inhibitor of the SCF-Skp2 E3 ligase complex, its interactions with other kinases have not been exhaustively mapped. researchgate.netresearchgate.net Future research must involve comprehensive kinome-wide selectivity profiling, a process that screens a compound against a large panel of kinases to determine its interaction profile. nih.govcarterra-bio.com

Such studies are crucial for several reasons:

Identifying Off-Targets: Profiling can uncover unintended interactions with other kinases, which may lead to unexpected side effects or toxicity. frontiersin.org

Revealing Polypharmacology: The inhibitor might purposefully or accidentally engage multiple targets, which could contribute to its therapeutic effect or present opportunities for new indications.

Guiding Medicinal Chemistry: A clear understanding of the selectivity profile provides a rational basis for developing analogs with improved specificity, thereby minimizing off-target effects while retaining or enhancing on-target potency. nih.gov

Methodologies for this research include radio-enzymatic assays, binding assays against hundreds of recombinant kinases, and chemical proteomics in cellular lysates. nih.govnih.gov Establishing a detailed selectivity map is a foundational step for the further development of C16 as a therapeutic candidate.

Detailed Elucidation of Multi-Target and Off-Target Mechanisms

The current understanding of C16's mechanism is that it, along with its family members (C1, C2, and C20), inhibits the ubiquitination of the cyclin-dependent kinase inhibitor p27 by targeting the binding interface between the Skp2-Cks1 complex and p27. researchgate.net This action leads to the accumulation of p27, which in turn can induce cell cycle arrest. researchgate.netresearchgate.net However, Skp2 has numerous other substrates besides p27, and inhibiting its function will likely have broader, multi-target consequences.

Table 1: Potential Multi-Target Effects via Stabilization of Skp2 Substrates

Substrate Cellular Function Potential Effect of Inhibition Citation
p21 Cell cycle inhibitor G1/S phase arrest, apoptosis nih.govfrontiersin.org
p130 Pocket protein, cell cycle inhibitor G0/G1 phase arrest nih.gov
FOXO1 Transcription factor (apoptosis, metabolism) Promotion of apoptosis nih.gov
Tob1 Anti-proliferative protein Inhibition of cell proliferation nih.gov
E2F-1 Transcription factor (cell cycle) Regulation of cell cycle progression nih.gov

Furthermore, studies have shown that inhibitors from the same family can have distinct effects; for instance, C1 and C16 increase both cytoplasmic and nuclear p27, whereas C2 and C20 specifically increase nuclear p27. oup.com The differential effects of nuclear versus cytoplasmic p27 accumulation need to be thoroughly investigated for C16 to understand its precise mechanism and potential for therapeutic success.

Investigation of Synergistic Effects with Other Therapeutic Agents

A promising avenue for future research is the exploration of C16 in combination with other therapeutic agents. The inhibition of Skp2 has been shown to sensitize cancer cells to conventional treatments and other targeted drugs. researchgate.net Research indicates that Skp2 inhibitors can have synergistic effects when combined with chemotherapy, radiotherapy, and other targeted therapies. biorxiv.orgnih.gov For example, pharmacologic inhibition of Skp2 has demonstrated synergistic effects with standard chemotherapeutic agents in osteosarcoma models. biorxiv.org Similarly, combining Skp2 inhibition with radiotherapy may improve outcomes in breast cancer. dovepress.com

Systematic preclinical studies are needed to:

Identify which classes of drugs (e.g., cytotoxic chemotherapies, proteasome inhibitors, PI3K inhibitors) exhibit the most potent synergy with C16.

Determine if C16 can overcome or reverse resistance to established cancer therapies, a known potential for Skp2 inhibitors. nih.gov

Elucidate the molecular basis for any observed synergistic interactions.

These investigations could significantly broaden the potential clinical utility of C16, positioning it as an adjuvant therapy that enhances the efficacy of existing treatment regimens.

Exploration of Novel Disease Indications in Preclinical Settings

While the primary focus for Skp2 inhibitors has been cancer, the role of the Skp2 pathway in other diseases is an underexplored area. The overexpression of Skp2 is a hallmark of numerous human cancers, and inhibitors have shown preclinical efficacy in models of breast cancer, prostate cancer, endometrial cancer, uveal melanoma, and osteosarcoma. oup.combiorxiv.orgdovepress.com Future work should include testing C16 in a wider range of preclinical cancer models, particularly those defined by Skp2 overexpression and p27 loss.

Beyond oncology, the Skp2 pathway is implicated in other pathological processes. For instance, Skp2 is involved in regulating PI3K/Akt signaling, which is relevant to diabetes, and plays a role in the cell cycle of hematopoietic stem cells. nih.govfrontiersin.org Therefore, future preclinical studies should explore the potential of C16 in non-cancer indications characterized by aberrant cellular proliferation or dysregulated protein degradation.

Development of Analogs with Enhanced Specificity and Potency

The discovery of C16 was a significant step, but there is substantial room for improvement through medicinal chemistry. Future research should focus on the rational design and synthesis of C16 analogs to achieve enhanced therapeutic properties. The goals of such a program would be to develop new chemical entities with:

Enhanced Potency: Analogs with lower IC50 values would be more effective at inhibiting the Skp2-p27 interaction.

Improved Specificity: Modifications could be made to increase binding affinity for Skp2 while reducing interactions with other proteins, as would be identified through kinome profiling.

Optimized Pharmacological Profile: A critical goal would be to develop analogs that selectively promote the accumulation of nuclear p27. Research on related compounds C2 and C20 suggests that specific stabilization of nuclear p27 is achievable and may lead to a better therapeutic window compared to the broader effect of C16, which also increases cytoplasmic p27. oup.com

Favorable Drug-like Properties: Analogs would be optimized for improved solubility, metabolic stability, and other pharmacokinetic parameters.

The active development of novel inhibitors targeting different interaction sites on the Skp2 complex demonstrates that this is a druggable target, providing a strong rationale for the further optimization of the C16 chemical scaffold. nih.govtmc.edu

Q & A

Q. What is the mechanism of action of Skp Inhibitor C16 in modulating Skp-Cullin-F-box (SCF) complex activity?

To investigate this, researchers should first conduct a systematic review of existing studies on SCF complex regulation and C16's binding kinetics. Use biochemical assays (e.g., ubiquitination assays) to quantify inhibition efficacy under varying concentrations. Validate findings with structural analyses (e.g., X-ray crystallography or cryo-EM) to map interaction sites . Dose-response curves and IC50 calculations should be included to establish potency .

Q. What are the standard protocols for evaluating this compound’s specificity across homologous kinase targets?

Employ kinase profiling panels to test C16 against a broad range of kinases. Use ATP-competitive binding assays and competitive ELISA to quantify selectivity ratios. Include negative controls (e.g., kinase-dead mutants) and orthogonal validation methods like siRNA knockdown to confirm on-target effects .

Q. How can researchers ensure reproducibility in this compound studies across different cell lines?

Standardize experimental conditions by adhering to guidelines for cell culture (e.g., ATCC protocols), passage numbers, and serum concentrations. Include detailed metadata in supplementary materials, such as growth conditions, passage history, and authentication certificates . Replicate experiments in ≥3 biologically independent samples to account for variability .

Advanced Research Questions

Q. How should contradictory data on this compound’s efficacy in in vivo versus in vitro models be analyzed?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design limitations. For example, discrepancies may arise from pharmacokinetic factors (e.g., bioavailability in animal models). Use LC-MS/MS to measure C16 concentrations in plasma/tissue and correlate with target engagement via Western blot . Address contradictions by conducting meta-analyses of existing datasets .

Q. What experimental strategies optimize this compound’s therapeutic window in cancer models?

Design dose-escalation studies with toxicity endpoints (e.g., organ histopathology, serum biomarkers). Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify safe thresholds. Compare efficacy in tumor xenografts versus normal tissue using RNA-seq to assess off-target gene expression .

Q. How can researchers resolve conflicting reports on C16’s role in apoptosis versus cell-cycle arrest?

Perform time-course experiments with synchronized cell populations. Use flow cytometry to quantify apoptosis (Annexin V/PI) and cell-cycle markers (e.g., cyclin B1). Integrate transcriptomic data (RNA-seq) to identify downstream pathways activated at different timepoints . Statistical tools like ANOVA with post-hoc tests can clarify temporal effects .

Methodological Guidance

  • Data Contradiction Analysis :
    When conflicting results arise, apply the PICO framework to dissect variables (e.g., Population: cell type; Intervention: C16 concentration; Comparison: control groups; Outcome: apoptosis rate). Use funnel plots or sensitivity analyses to identify bias sources .

  • Experimental Design Tables :

    Parameter Optimal Range Validation Method
    C16 IC50 (kinase X)10–50 nMATP-competitive binding assay
    Cell viability (72h)IC50 ± 15%MTT assay, triplicate runs
    In vivo half-life4–6 hours (mouse)LC-MS/MS, n=5 per timepoint
  • Statistical Rigor :
    Report p-values with effect sizes (e.g., Cohen’s d) and confidence intervals. For small sample sizes, use non-parametric tests (Mann-Whitney U) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Skp Inhibitor C16
Reactant of Route 2
Skp Inhibitor C16

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.